molecular formula C21H23N5O2 B11004006 3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4(3H)-one

3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11004006
M. Wt: 377.4 g/mol
InChI Key: MDFFDNJJPRNRLQ-INIZCTEOSA-N
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Description

3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps. One common method includes the reductive amination of a benzotriazinone derivative with a benzylpiperazine compound. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The benzylpiperazine moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE apart is its unique benzotriazinone core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H23N5O2/c1-16(26-21(28)18-9-5-6-10-19(18)22-23-26)20(27)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3/t16-/m0/s1

InChI Key

MDFFDNJJPRNRLQ-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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